
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine, also known as BMMA, is a synthetic compound that has been studied for its potential use in scientific research. BMMA is a tetrahydroquinoline derivative that has shown promising results in various studies, making it a subject of interest in the scientific community.
Wirkmechanismus
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine inhibits PKC activity by binding to the enzyme's catalytic domain, preventing it from phosphorylating its substrate. This leads to the inhibition of downstream signaling pathways that are activated by PKC, resulting in various cellular responses, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice, making it a potential therapeutic agent for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has several advantages as a research tool, including its specificity for PKC and its ability to inhibit PKC activity in vivo. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for the study of 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine, including the development of more potent and selective PKC inhibitors based on its structure. 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine can also be used as a tool to study the role of PKC in various diseases, including cancer and diabetes. Additionally, the development of more efficient methods for the synthesis and administration of 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine can improve its utility as a research tool.
Synthesemethoden
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine can be synthesized through a multi-step process involving the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with benzoyl chloride, followed by the reaction of the resulting product with 4-methoxyaniline and sodium hydride. The final step involves the methylation of the amine group using methyl iodide.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has been studied for its potential use as an inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has also been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases. 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has been shown to inhibit PKC activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of these diseases.
Eigenschaften
Produktname |
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine |
|---|---|
Molekularformel |
C25H26N2O3 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
[6-methoxy-4-(4-methoxyanilino)-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H26N2O3/c1-17-15-23(26-19-9-11-20(29-2)12-10-19)22-16-21(30-3)13-14-24(22)27(17)25(28)18-7-5-4-6-8-18/h4-14,16-17,23,26H,15H2,1-3H3 |
InChI-Schlüssel |
IAVRDEASBJAPMB-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)OC)NC4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)OC)NC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




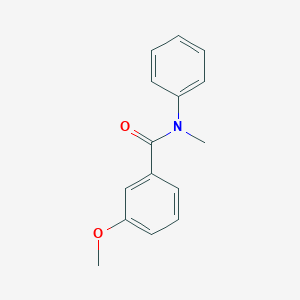
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)
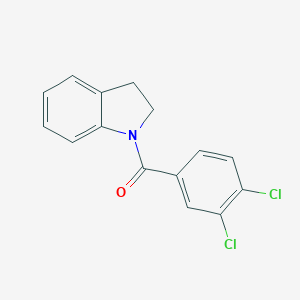
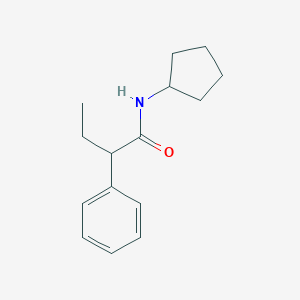
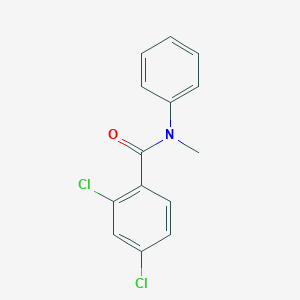

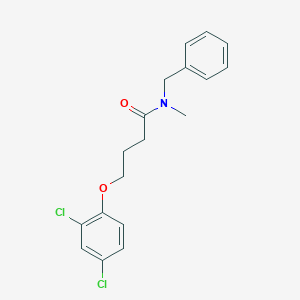
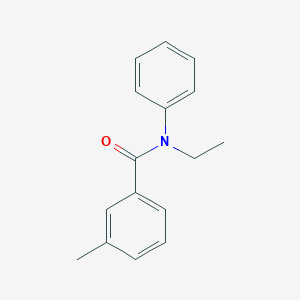
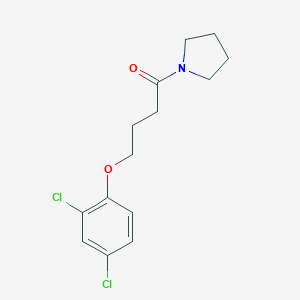
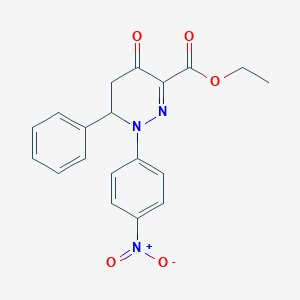
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)